Dinophysistoxin-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

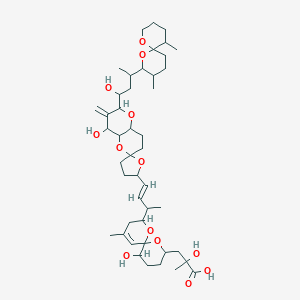

Dinophysistoxin-1 ist ein Meeresgift, das von bestimmten Arten von Dinoflagellaten wie Dinophysis acuminata und Prorocentrum lima produziert wird. Es gehört zur Gruppe der Okada-Säure-Toxine, die bekanntermaßen bei Menschen zu diarrhöischem Muschelvergiftungen führen. Dieses Toxin reichert sich in Filtriermuscheln wie Muscheln, Venusmuscheln, Austern und Jakobsmuscheln an und stellt eine erhebliche Gesundheitsgefahr dar, wenn kontaminierte Schalentiere konsumiert werden .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Dinophysistoxin-1 ist aufgrund seiner komplizierten Molekülstruktur komplex. Sie umfasst mehrere Schritte, darunter die Bildung von Polyetherringen und die Einführung verschiedener funktioneller Gruppen. Die synthetische Route beginnt typischerweise mit einfacheren organischen Molekülen, die durch eine Reihe von Reaktionen wie Aldol-Kondensationen, Michael-Additionen und Cyclisierungen schrittweise aufgebaut werden. Die Reaktionsbedingungen erfordern oft eine präzise Kontrolle der Temperatur, des pH-Werts und den Einsatz spezifischer Katalysatoren, um die korrekte Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound ist aufgrund seiner Toxizität und der Komplexität seiner Synthese nicht üblich. Es kann aus natürlichen Quellen wie kontaminierten Schalentieren unter Verwendung von Techniken wie Flüssigkeitschromatographie-Tandem-Massenspektrometrie isoliert werden. Dieses Verfahren ermöglicht die präzise Quantifizierung und Reinigung des Toxins aus biologischen Proben .

Analyse Chemischer Reaktionen

Photodegradation in Aqueous Environments

DTX1 undergoes photochemical degradation in seawater, primarily driven by solar radiation. Key findings from photodegradation studies include:

Kinetics and Environmental Factors

-

Degradation Rate : Under Hg lamp radiation, DTX1 degradation follows pseudo-first-order kinetics. Natural solar radiation achieves 90% removal efficiency after >20 days .

-

pH Sensitivity : Reaction rates increase in acidic conditions (pH 4–6), with slower degradation at neutral to alkaline pH .

-

Metal Ion Effects : Fe³⁺ and Cu²⁺ accelerate degradation, while Mg²⁺ and Ca²⁺ show negligible impact .

Transformation Products (TPs)

Liquid chromatography high-resolution mass spectrometry identified 24 tentative TPs during DTX1 photodegradation. Major pathways include:

-

Decarboxylation : Loss of carboxyl groups, forming products like C₁₂ (C₄₃H₆₆O₁₁).

-

Photoinduced Hydrolysis : Cleavage of ester bonds.

-

Chain Scission : Breakdown of the polyether backbone.

-

Photo-oxidation : Introduction of hydroxyl or ketone groups .

Toxicity Reduction

Post-photodegradation solutions showed an 88% reduction in protein phosphatase 2A (PP2A) inhibition , indicating diminished diarrhetic shellfish poisoning (DSP) toxicity .

Enzymatic Interactions and Biochemical Effects

DTX1’s toxicity is linked to its inhibition of serine/threonine protein phosphatases, particularly PP2A:

Inhibition Potency

-

DTX1 exhibits 1.6–2.4-fold higher PP2A inhibition compared to okadaic acid (OA), based on IC₅₀ values .

-

This potency correlates with its ability to disrupt intestinal epithelial integrity at lower concentrations (≥50 nM) .

Structural Basis for Reactivity

-

The C-35 methyl group in DTX1 enhances hydrophobic interactions with PP2A’s catalytic subunit, increasing binding affinity .

-

Modifications at the C-7 hydroxyl group (e.g., DTX3 derivatives) reduce permeability and enzymatic inhibition .

Comparative Reactivity with Analogues

| Parameter | DTX1 | Okadaic Acid (OA) | DTX2 |

|---|---|---|---|

| PP2A Inhibition | 1.6–2.4× stronger | Baseline | 0.6–0.9× weaker |

| Intestinal Permeability | High (50% basolateral transport at 100 nM) | Low | Low |

| Photodegradation Rate | Moderate | Similar to DTX1 | Slower than DTX1 |

Wissenschaftliche Forschungsanwendungen

Toxicological Implications

1. Diarrhetic Shellfish Poisoning (DSP)

DTX-1 is one of the main toxins responsible for DSP, which occurs when humans consume contaminated shellfish. Symptoms include diarrhea, nausea, vomiting, and abdominal pain. The mechanism involves the inhibition of protein phosphatases, particularly protein phosphatase 2A (PP2A), leading to cellular dysregulation and gastrointestinal distress .

2. Comparative Toxicity Studies

Research comparing DTX-1 with other toxins like okadaic acid (OA) indicates that DTX-1 has a lower lethal dose (LD50), making it potentially more toxic under certain conditions. For instance, studies have reported an LD50 for DTX-1 around 487 µg/kg body weight compared to 760 µg/kg for OA . This information is crucial for risk assessment in seafood safety.

Research Applications

1. Toxicological Research

DTX-1 serves as a model compound for studying the effects of marine toxins on human health. Its well-characterized toxicity profile allows researchers to investigate the mechanisms underlying DSP and develop effective detection methods for contaminated seafood .

2. Pharmacological Insights

Interestingly, the mechanisms by which DTX-1 inhibits phosphatases are being explored for potential therapeutic applications. Understanding these pathways could lead to novel treatments for diseases characterized by dysregulated phosphorylation states, such as cancer .

Case Studies

Wirkmechanismus

Dinophysistoxin-1 exerts its effects by inhibiting serine/threonine protein phosphatases, specifically protein phosphatase 1 and protein phosphatase 2A. This inhibition disrupts cellular signaling pathways, leading to the accumulation of phosphorylated proteins and subsequent cellular dysfunction. The toxin’s ability to cross the intestinal epithelium and affect tight-junction proteins like occludin contributes to its high oral toxicity .

Vergleich Mit ähnlichen Verbindungen

Okadaic Acid: Another member of the okadaic acid group of toxins, known for its similar mechanism of action and toxicity.

Dinophysistoxin-2: A structural analog of dinophysistoxin-1 with slightly different toxicity and biological effects.

Dinophysistoxin-3: Another analog that is often found in contaminated shellfish alongside this compound

Uniqueness: this compound is unique due to its higher oral toxicity compared to other members of the okadaic acid group. Its ability to disrupt tight-junction proteins and cross the intestinal epithelium more effectively makes it particularly potent .

Eigenschaften

CAS-Nummer |

81720-10-7 |

|---|---|

Molekularformel |

C45H70O13 |

Molekulargewicht |

819.0 g/mol |

IUPAC-Name |

(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-2-[(1S,3S)-3-[(2S,3R,6R,11R)-3,11-dimethyl-1,7-dioxaspiro[5.5]undecan-2-yl]-1-hydroxybutyl]-4-hydroxy-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid |

InChI |

InChI=1S/C45H70O13/c1-25-21-35(56-45(23-25)36(47)13-12-32(55-45)24-42(7,51)41(49)50)26(2)10-11-31-15-17-43(54-31)18-16-34-40(57-43)37(48)30(6)39(53-34)33(46)22-28(4)38-27(3)14-19-44(58-38)29(5)9-8-20-52-44/h10-11,23,26-29,31-40,46-48,51H,6,8-9,12-22,24H2,1-5,7H3,(H,49,50)/b11-10+/t26-,27-,28+,29-,31+,32+,33+,34-,35+,36+,37-,38+,39+,40-,42-,43-,44-,45-/m1/s1 |

InChI-Schlüssel |

CLBIEZBAENPDFY-OOVUYDAUSA-N |

SMILES |

CC1CCC2(C(CCCO2)C)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O |

Isomerische SMILES |

C[C@@H]1CC[C@]2([C@@H](CCCO2)C)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@H](CC[C@H](O7)C[C@](C)(C(=O)O)O)O)C)O)O |

Kanonische SMILES |

CC1CCC2(C(CCCO2)C)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O |

melting_point |

134°C |

Key on ui other cas no. |

81720-10-7 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Acute Toxic; Irritant |

Synonyme |

35S-methylokadaic acid dinophysistoxin 1 dinophysistoxin-1 dinophytoxin-1 DTX-1 protein, Dinophysis DTX1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.